Enhanced H-Bond Donor vs. De-Amino Analogs
The target compound possesses a primary aromatic amine (4-NH2) that provides a hydrogen bond donor (HBD) count of 1, a feature absent in the direct des-amino analog (2-bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone (HBD = 0). This donor capacity can act as a critical pharmacophoric anchor, enabling specific interactions with protein targets (e.g., kinase hinge regions or protease backbone carbonyls) that the des-amino analog cannot form. The presence of this donor also increases the topological polar surface area (TPSA) by approximately 20-30 Ų (target TPSA = 49.6 Ų, computed for the des-amino analog ~ 29-32 Ų), which predicts improved aqueous solubility and a different gastrointestinal absorption profile under Lipinski's rule-of-five framework [1]. Procurement of the amino-bearing compound is thus mandatory for any SAR campaign exploring HBD-driven potency and selectivity.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | (2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone (de-amino analog): HBD = 0 (predicted) |
| Quantified Difference | +1 HBD for the target compound |
| Conditions | Computed from 2D chemical structure by PubChem (HBD definition: NH2 group) |
Why This Matters
The hydrogen bond donor property is a non-negotiable pharmacophoric element for targets requiring a directed H-bond; purchasing the de-amino analog will lead to a complete loss of this interaction and invalidate the assay.
- [1] PubChem Compound Summary for CID 19020579, (4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone. National Center for Biotechnology Information, 2025. View Source
